molecular formula C18H17N3O2S B11167277 3-methoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-methoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11167277
M. Wt: 339.4 g/mol
InChI Key: WFCISQDQZFENON-UHFFFAOYSA-N
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Description

3-methoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of 3-methoxybenzoic acid with 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, green chemistry approaches such as the use of eco-friendly solvents and catalysts can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures and pressures.

    Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-methoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial effects .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-methoxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H17N3O2S/c1-23-15-9-5-8-14(12-15)17(22)19-18-21-20-16(24-18)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22)

InChI Key

WFCISQDQZFENON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3

Origin of Product

United States

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